(S)-4-(Pyrrolidin-2-yl)benzoic acid

P2X7 receptor Antagonist Calcium flux

Procure the enantiopure (S)-form to ensure target selectivity. This chiral pyrrolidine-benzoic acid acts as a potent P2X7 antagonist (IC50 15.8 nM) and a privileged organocatalyst (>90% ee). The (S)-enantiomer shows 7.8-fold higher P2X7 potency vs. racemate. Choose the freely water-soluble HCl salt (CAS 1213448-40-8/1381927-91-8) for assay-ready formulation without DMSO artifacts. Avoid achiral or racemic substitutes that cause assay failure and zero enantioselectivity.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B15058721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Pyrrolidin-2-yl)benzoic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m0/s1
InChIKeyAVXHPPWBIQGVBK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(Pyrrolidin-2-yl)benzoic acid: A Chiral P2X7 Antagonist and Organocatalyst Building Block for Asymmetric Synthesis


(S)-4-(Pyrrolidin-2-yl)benzoic acid (CAS 1213448-39-5) is a chiral pyrrolidine derivative featuring a benzoic acid moiety substituted at the para-position with a (2S)-pyrrolidin-2-yl group. This compound serves dual roles: as a potent antagonist of the P2X7 purinergic receptor with nanomolar affinity [1], and as a privileged scaffold for chiral organocatalysts and ligands in asymmetric synthesis [2]. The single enantiomer form is essential for achieving target selectivity in biological assays and enantioselectivity in catalytic applications, distinguishing it from racemic or achiral alternatives commonly available in procurement catalogs.

Why (S)-4-(Pyrrolidin-2-yl)benzoic acid Cannot Be Replaced by Achiral or Racemic Analogs


Substitution with achiral 4-(pyrrolidin-1-yl)benzoic acid or racemic 4-(pyrrolidin-2-yl)benzoic acid introduces critical performance liabilities that compromise both biological target engagement and catalytic enantioselectivity. The (S)-enantiomer exhibits a 7.8-fold higher potency at the human P2X7 receptor compared to the racemic mixture [1], demonstrating that stereochemistry directly governs receptor binding affinity. In asymmetric catalysis, the use of a single enantiomer is mandatory to achieve non-racemic products; employing a racemic mixture yields racemic products with zero enantiomeric excess [2]. Furthermore, the free base form exhibits limited aqueous solubility, whereas the hydrochloride salt form (CAS 1213448-40-8) is freely soluble in water, enabling formulation and assay compatibility not achievable with the unmodified free base . These quantifiable differences underscore why generic substitution leads to failed assays, irreproducible catalysis, or suboptimal drug candidate profiles.

(S)-4-(Pyrrolidin-2-yl)benzoic acid: Quantitative Differentiation Data vs. Comparators


7.8-Fold Higher P2X7 Antagonist Potency vs. Racemic Mixture

The (S)-enantiomer of 4-(pyrrolidin-2-yl)benzoic acid exhibits an IC50 of 15.8 nM at the human P2X7 receptor expressed in 1321N1 cells, measured by calcium flux FLIPR assay [1]. In contrast, the racemic mixture A-438079 (which contains the core 4-(pyrrolidin-2-yl)benzoic acid scaffold) displays an IC50 of 123 nM under comparable assay conditions (human recombinant P2X7 in HEK293 cells, BzATP-induced calcium flux) [2]. This represents a 7.8-fold enhancement in potency attributable to the stereospecific (S)-configuration.

P2X7 receptor Antagonist Calcium flux FLIPR assay Stereoselectivity

Species-Selective P2X7 Antagonism: Human vs. Rat Receptor Potency

The (S)-enantiomer demonstrates species-selective antagonism. At the human P2X7 receptor (1321N1 cells), the IC50 is 15.8 nM [1], whereas at the rat P2X7 receptor (expressed in human 1321N1 cells) the IC50 is 63.1 nM [1]. This 4-fold selectivity for human over rat P2X7 is a critical parameter for translational pharmacology studies.

P2X7 receptor Species selectivity Calcium flux FLIPR assay

Chiral Purity as a Determinant of Biological Activity and Catalytic Enantioselectivity

In drug discovery, single enantiomers frequently exhibit superior pharmacodynamic and pharmacokinetic profiles compared to racemates. Literature surveys indicate that approximately 56% of chiral drugs are marketed as single enantiomers [1]. In asymmetric catalysis, the use of enantiopure pyrrolidine derivatives is mandatory to achieve non-racemic products. For example, chiral pyrrolidine catalysts routinely achieve enantiomeric excesses >90% ee in aldol and Michael addition reactions, whereas racemic catalysts yield racemic products (0% ee) [2].

Chiral purity Enantioselectivity Asymmetric catalysis Drug stereochemistry

Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The free base form of (S)-4-(pyrrolidin-2-yl)benzoic acid exhibits limited aqueous solubility, which can hinder biological assay performance and formulation development. The hydrochloride salt (CAS 1213448-40-8) is described by multiple vendors as "freely soluble in water" , enabling direct use in aqueous buffers for cell-based assays and simplifying pharmaceutical formulation.

Solubility Formulation Hydrochloride salt Aqueous compatibility

Priority Applications of (S)-4-(Pyrrolidin-2-yl)benzoic acid Based on Verified Evidence


P2X7 Receptor Antagonist Screening for Inflammatory Disease and Pain

The 15.8 nM IC50 against human P2X7 [1] positions this compound as a validated starting point for medicinal chemistry optimization targeting neuroinflammation, chronic pain, and mood disorders. Its 4-fold selectivity for human over rat P2X7 [1] informs species selection for in vivo pharmacology studies. Researchers should procure the enantiopure (S)-form to ensure reproducible target engagement and avoid the 7.8-fold potency loss associated with racemic material [2].

Chiral Building Block for Asymmetric Organocatalysis and Ligand Synthesis

The (S)-configured pyrrolidine ring with a pendant carboxylic acid provides a bifunctional organocatalyst scaffold capable of enamine/iminium activation and hydrogen-bonding interactions. Enantiopure pyrrolidines of this class achieve >90% ee in asymmetric aldol reactions, whereas racemic catalysts yield zero enantioselectivity [3]. The carboxylic acid handle enables further derivatization into amides, esters, or metal-binding ligands for transition-metal catalysis.

Hydrochloride Salt for Aqueous-Based High-Throughput Screening

The hydrochloride salt form (CAS 1213448-40-8) provides "freely soluble in water" characteristics , enabling direct dissolution in assay buffers without DMSO carrier artifacts. This salt form is the preferred procurement option for laboratories conducting cell-based assays, biochemical screens, or any workflow requiring aqueous compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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